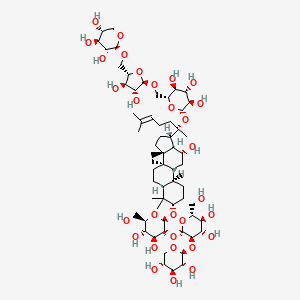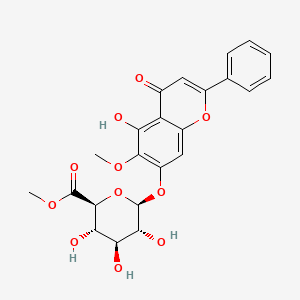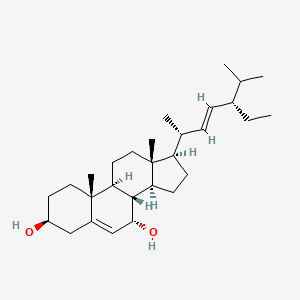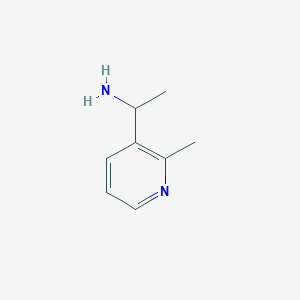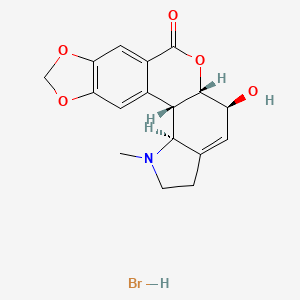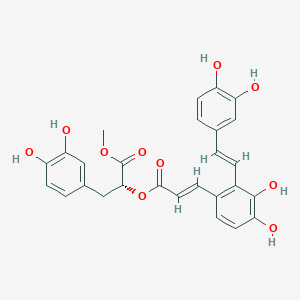
Methyl-Salvionolat A
Übersicht
Beschreibung
“Methyl salvionolate A” is a natural product that was first isolated from the roots of Salvia yunnanensis . It is known to possess pharmacological effects similar to those of salvianolate A, including anti-HIV-1 activity .
Synthesis Analysis
The first total synthesis of (±)-Methyl salvianolate A was reported in a study . The key features of the approach are the use of a Horner–Wadsworth–Emmons reaction and the protection of multiple hydroxyls using silyl protecting groups . The employment of the readily removable silyl protecting groups allows the synthesis of (±)-methyl salvianolate A and its derivatives on a reasonably large scale .
Molecular Structure Analysis
The molecular structure of Methyl salvianolate A is complex, and its synthesis involves the use of a Horner–Wadsworth–Emmons reaction and the protection of multiple hydroxyls using silyl protecting groups .
Chemical Reactions Analysis
The synthesis of Methyl salvianolate A involves a Horner–Wadsworth–Emmons reaction . This reaction is key to the formation of the carbon-carbon double bond in the molecule .
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
“Methyl-Salvionolat A” wurde nachgewiesen, dass es beträchtliche antioxidative Eigenschaften aufweist. Diese Anwendung ist auf dem Gebiet der Medizin von entscheidender Bedeutung, da Antioxidantien eine wichtige Rolle beim Schutz von Zellen vor Schäden durch freie Radikale spielen .
Kardioprotektive Effekte
Die Forschung zeigt, dass “this compound” kardioprotektive Effekte besitzt. Es könnte potenziell zur Behandlung herzbedingter Erkrankungen eingesetzt werden, indem es das Herzgewebe vor ischämischen Verletzungen schützt .
Antithrombotische und Thrombozytenaggregationshemmende Aktivitäten
Die Verbindung hat vielversprechende Ergebnisse in Bezug auf antithrombotische und Thrombozytenaggregationshemmende Aktivitäten gezeigt. Diese Eigenschaften sind vorteilhaft, um Blutgerinnsel zu verhindern, die zu Schlaganfällen und Herzinfarkten führen können .
Krebsbehandlung
“this compound” wurde nachgewiesen, dass es die Paclitaxel-Resistenz umkehrt und die Tumorwanderung und -invasion hemmt, insbesondere bei menschlichem Brustkrebs. Dies deutet auf seinen möglichen Einsatz bei der Entwicklung von Behandlungen für bestimmte Krebsarten hin .
Anti-HIV-1-Aktivität
Eine der bemerkenswerten Anwendungen von “this compound” ist seine Anti-HIV-1-Aktivität. Die Fähigkeit, das HIV-1-Virus zu bekämpfen, könnte es zu einem wertvollen Bestandteil in antiretroviralen Therapien machen .
Synthese-Zugänglichkeit
Die niedrige natürliche Konzentration der Verbindung in Salvia spp.-Gewebe hat zu Forschungen zu ihrer effizienten Synthese geführt. Dies sichert eine nachhaltige Versorgung für ihre pharmakologischen Anwendungen und macht sie für die kontinuierliche wissenschaftliche Forschung zugänglich .
Traditionelle Medizin
“this compound”, das aus dem chinesischen Kraut Danshen gewonnen wird, wird in der traditionellen chinesischen Medizin zur Behandlung verschiedener Krankheiten eingesetzt, darunter zerebrovaskuläre, gynäkologische und Verdauungskrankheiten .
Pharmakologische Forschung
Die vielfältigen pharmakologischen Wirkungen von “this compound” haben zahlreiche pharmakologische Gruppen dazu veranlasst, weitere Untersuchungen durchzuführen. Seine vielfältigen biologischen Aktivitäten machen es zu einem interessanten Gegenstand für laufende und zukünftige pharmakologische Studien .
Wirkmechanismus
Target of Action
Methyl salvianolate A is a potent inhibitor of HIV-1 . It primarily targets the P24 antigen in HIV-1 infected MT-4 cells . Additionally, it inhibits HIV-1 reverse transcriptase, protease, and integrase , which are key enzymes in the HIV-1 replication cycle.
Mode of Action
Methyl salvianolate A interacts with its targets by inhibiting their activity. It inhibits the P24 antigen in HIV-1 infected MT-4 cells with an EC50 of 1.62 μg/ml . It also inhibits HIV-1 reverse transcriptase, protease, and integrase with IC50s of 50.58, 10.73, and 7.58 μg/ml, respectively .
Result of Action
The inhibition of key enzymes in the HIV-1 replication cycle by Methyl salvianolate A results in the disruption of the viral replication process. This leads to a decrease in the progression of HIV-1 infection .
Biochemische Analyse
Biochemical Properties
Methyl Salvianolate A plays a significant role in biochemical reactions. It inhibits P24 antigen in HIV-1 infected MT-4 cells . It also inhibits HIV-1 reverse transcriptase, protease, and integrase . The nature of these interactions is likely due to the binding of Methyl Salvianolate A to these enzymes, inhibiting their function and thus the replication of the HIV-1 virus.
Cellular Effects
Methyl Salvianolate A has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of the HIV-1 virus within the cell . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to the replication of the virus.
Molecular Mechanism
The molecular mechanism of Methyl Salvianolate A involves its binding interactions with biomolecules such as HIV-1 reverse transcriptase, protease, and integrase . By inhibiting these enzymes, Methyl Salvianolate A prevents the replication of the HIV-1 virus at the molecular level.
Eigenschaften
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O10/c1-36-27(35)24(14-16-4-9-20(29)23(32)13-16)37-25(33)11-6-17-5-10-21(30)26(34)18(17)7-2-15-3-8-19(28)22(31)12-15/h2-13,24,28-32,34H,14H2,1H3/b7-2+,11-6+/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBVHUFYVODQRD-XKHISXTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



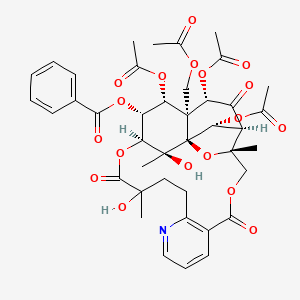
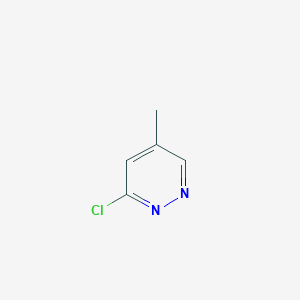

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)
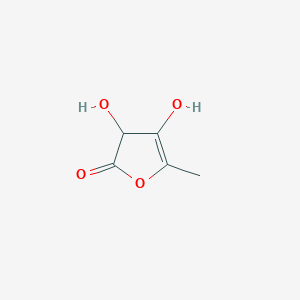
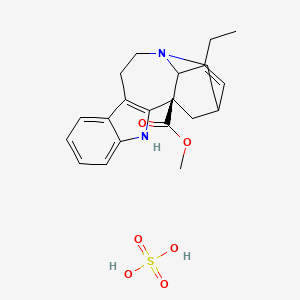
![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)
